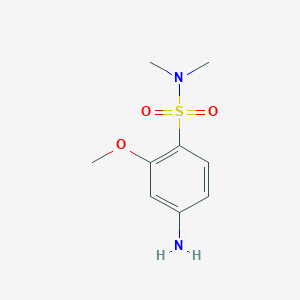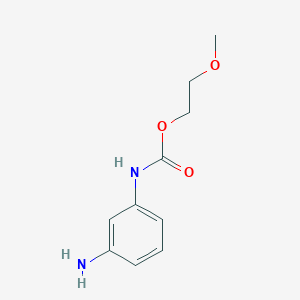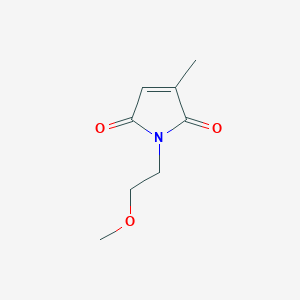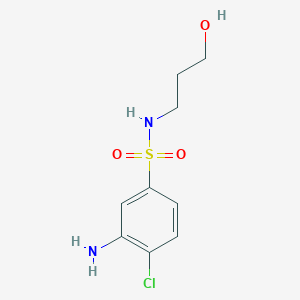
2-(Benzylamino)isonicotinic acid
Overview
Description
2-(Benzylamino)isonicotinic acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the synthesis of mycolic acids, an essential component of the bacterial cell wall . Therefore, it is plausible that 2-(Benzylamino)isonicotinic acid may have similar targets.
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids . This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, is known to be metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid . It is also converted to hydrazine and isonicotinic acid by hydrazinolysis, with the conversion to isonicotinic acid believed to be catalyzed by cytochrome P450 (CYP) enzymes . It is possible that this compound may affect similar biochemical pathways.
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to be primarily metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid . The rate of acetylation varies between individuals, with rapid acetylators acetylating isoniazid 5-6 times more rapidly than slow acetylators . Some isoniazid is also hydrolyzed directly to isonicotinic acid . These factors may impact the bioavailability of this compound.
Result of Action
Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It is possible that this compound may have similar effects.
Properties
IUPAC Name |
2-(benzylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNMKBVGSKNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)

![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)





![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)



![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
